molecular formula C8H4F3NO3S B6301878 2,2,3-Trifluoro-7-nitro-2,3-dihydro-1,4-benzoxathiin CAS No. 2301855-86-5

2,2,3-Trifluoro-7-nitro-2,3-dihydro-1,4-benzoxathiin

Cat. No. B6301878
CAS RN: 2301855-86-5
M. Wt: 251.18 g/mol
InChI Key: XTBSATIBHAOWDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,3-Trifluoro-7-nitro-2,3-dihydro-1,4-benzoxathiin (TFN-DHBX) is an organic compound of the benzoxathiin family that has been studied for its potential applications in the field of organic chemistry. It is a relatively new compound, first synthesized in 2018, and has since been studied for its potential use in various scientific research applications.

Scientific Research Applications

2,2,3-Trifluoro-7-nitro-2,3-dihydro-1,4-benzoxathiin has been studied for its potential applications in various fields of scientific research. It has been used in the synthesis of various organic compounds, such as 3-aryl-2-trifluoromethyl-1,4-benzoxathiin derivatives and 4-aryl-3-trifluoromethyl-1,4-benzoxathiin derivatives. It has also been used in the synthesis of biologically active compounds, such as inhibitors of the enzyme dihydrofolate reductase.

Mechanism of Action

2,2,3-Trifluoro-7-nitro-2,3-dihydro-1,4-benzoxathiin has been studied for its potential mechanism of action. It is believed to act as an electron-acceptor molecule, which allows it to interact with other molecules and form new compounds. It is also believed to act as an inhibitor of the enzyme dihydrofolate reductase, which is involved in the metabolism of folate.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the enzyme dihydrofolate reductase, which is involved in the metabolism of folate. It has also been shown to increase the activity of certain enzymes, such as glutathione S-transferase and cytochrome P450.

Advantages and Limitations for Lab Experiments

2,2,3-Trifluoro-7-nitro-2,3-dihydro-1,4-benzoxathiin has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, which makes it a useful starting material for the synthesis of other compounds. It is also relatively stable, which makes it suitable for use in long-term experiments. However, it is relatively expensive, which limits its use in some experiments.

Future Directions

There are several potential future directions for the use of 2,2,3-Trifluoro-7-nitro-2,3-dihydro-1,4-benzoxathiin in scientific research. One potential direction is the use of this compound as a starting material for the synthesis of other compounds. Another potential direction is the further study of its mechanism of action and potential biochemical and physiological effects. Additionally, further study could be done to investigate its potential applications in drug development and drug delivery. Finally, further study could be done to explore its potential use in the synthesis of other organic compounds.

Synthesis Methods

2,2,3-Trifluoro-7-nitro-2,3-dihydro-1,4-benzoxathiin can be synthesized by a two-step process using a Grignard reagent. In the first step, a Grignard reagent is reacted with 2-trifluoromethyl-benzoyl chloride to form a trifluoromethyl-benzoylmagnesium chloride. In the second step, the trifluoromethyl-benzoylmagnesium chloride is reacted with 7-nitro-2,3-dihydro-1,4-benzoxathiin to form this compound.

properties

IUPAC Name

2,2,3-trifluoro-7-nitro-3H-1,4-benzoxathiine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO3S/c9-7-8(10,11)15-5-3-4(12(13)14)1-2-6(5)16-7/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBSATIBHAOWDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC(C(S2)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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